Cas no 55036-39-0 (Phenol,2,2'-thiobis[6-cyclopentyl-4-(1,1-dimethylethyl)-)
55036-39-0 structure
Product Name:Phenol,2,2'-thiobis[6-cyclopentyl-4-(1,1-dimethylethyl)-
CAS No:55036-39-0
MF:C30H42O2S
MW:466.718287944794
CID:375405
PubChem ID:6453120
Update Time:2025-04-19
Phenol,2,2'-thiobis[6-cyclopentyl-4-(1,1-dimethylethyl)- Chemical and Physical Properties
Names and Identifiers
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- 2,2'-thiobis[4-tert-butyl-6-cyclopentylphenol]
- 4-tert-butyl-2-(5-tert-butyl-3-cyclopentyl-2-hydroxyphenyl)sulfanyl-6-cyclopentylphenol
- 2,2'-sulfanediylbis(4-tert-butyl-6-cyclopentylphenol)
- 2,2'-Thiobis(4-tert-butyl-6-cyclopentylphenol)
- 55036-39-0
- SCHEMBL11316008
- EINECS 259-450-3
- DTXSID10203580
- NS00033233
- Phenol,2,2'-thiobis[6-cyclopentyl-4-(1,1-dimethylethyl)-
-
- Inchi: 1S/C30H42O2S/c1-29(2,3)21-15-23(19-11-7-8-12-19)27(31)25(17-21)33-26-18-22(30(4,5)6)16-24(28(26)32)20-13-9-10-14-20/h15-20,31-32H,7-14H2,1-6H3
- InChI Key: GMMWGCRLFJBLBW-UHFFFAOYSA-N
- SMILES: S(C1C=C(C(C)(C)C)C=C(C=1O)C1CCCC1)C1C=C(C(C)(C)C)C=C(C=1O)C1CCCC1
Computed Properties
- Exact Mass: 466.29076
- Monoisotopic Mass: 466.29055175g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 33
- Rotatable Bond Count: 6
- Complexity: 568
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 10.6
- Topological Polar Surface Area: 65.8Ų
Experimental Properties
- PSA: 40.46
Phenol,2,2'-thiobis[6-cyclopentyl-4-(1,1-dimethylethyl)- Related Literature
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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